1-(4-bromophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-bromophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with bromophenyl and chlorotrifluoromethylphenyl groups
Preparation Methods
The synthesis of 1-(4-bromophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. .
Scientific Research Applications
1-(4-bromophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(4-bromophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide include:
- 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione
- 1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H13BrClF3N2O2 |
---|---|
Molecular Weight |
461.7 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H13BrClF3N2O2/c19-11-1-4-13(5-2-11)25-9-10(7-16(25)26)17(27)24-12-3-6-15(20)14(8-12)18(21,22)23/h1-6,8,10H,7,9H2,(H,24,27) |
InChI Key |
QXNWXVDVZRKSBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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